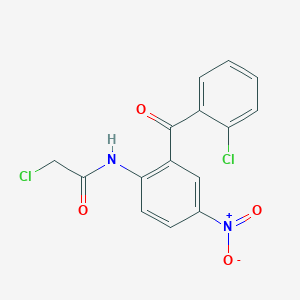

2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N2O4/c16-8-14(20)18-13-6-5-9(19(22)23)7-11(13)15(21)10-3-1-2-4-12(10)17/h1-7H,8H2,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBAJRIMWOFPRTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90509759 | |

| Record name | 2-Chloro-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90509759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180854-85-7 | |

| Record name | 2-(2-Chloroacetamido)-5-nitro-2'-chlorobenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180854857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90509759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Chloroacetamido)-5-nitro-2′-chlorobenzophenone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BRW3BG4SL9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the basic properties of 2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide, a key chemical intermediate and known impurity in the synthesis of the widely used benzodiazepine, Clonazepam. This document collates available data on its physicochemical properties, synthesis, and potential biological relevance. Detailed experimental protocols for its preparation are provided, alongside a discussion of its relationship with Clonazepam. This guide is intended to be a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound, also known as 2-(2-Chloroacetamido)-5-nitro-2'-chlorobenzophenone, is a complex organic molecule with the chemical formula C₁₅H₁₀Cl₂N₂O₄.[1][2][3] It is characterized by a benzophenone core structure with chloro and nitro group substitutions.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 180854-85-7 | [2][4] |

| Molecular Formula | C₁₅H₁₀Cl₂N₂O₄ | [1][2] |

| Molecular Weight | 353.16 g/mol | [1][2] |

| Melting Point | 152-154 °C | [5] |

| Appearance | Colorless or yellow crystal powder | [5] |

| Solubility | Insoluble in water; Soluble in organic solvents such as ether and methylene chloride. | [5] |

| Synonyms | 2-(2-Chloroacetamido)-5-nitro-2'-chlorobenzophenone, Clonazepam Impurity 3, Clonazepam Impurity 4 | [1][6] |

Synthesis

The primary and most documented method for the synthesis of this compound is through the acylation of 2-amino-5-nitro-2'-chlorobenzophenone with chloroacetyl chloride.[5] This reaction is a crucial step in one of the synthetic routes to Clonazepam.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of benzodiazepine intermediates.

Materials:

-

2-Amino-5-nitro-2'-chlorobenzophenone

-

Chloroacetyl chloride

-

Toluene (or a mixed solvent system of cyclohexane and toluene)

-

Anhydrous sodium sulfate

-

Dilute aqueous ammonia solution

-

Ethanol (for recrystallization)

Procedure:

-

Dissolve 2-amino-5-nitro-2'-chlorobenzophenone in a suitable solvent such as toluene or a mixture of cyclohexane and toluene (e.g., in a 1:1 to 1:2 volume ratio).

-

Slowly add chloroacetyl chloride to the solution while stirring.

-

Reflux the reaction mixture for a period of 1 to 3.5 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the precipitated solid product.

-

Wash the filter residue with water until it is neutral.

-

If toluene was used as the solvent, the solution can be washed with a dilute aqueous ammonia solution. The organic layer should then be dried with anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product is then dried.

-

For further purification, the product can be recrystallized from ethanol.

dot

Caption: Synthetic workflow for this compound.

Biological Relevance and Potential Mechanism of Action

Clonazepam is a potent benzodiazepine derivative with anticonvulsant, anxiolytic, and muscle relaxant properties.[7] Its mechanism of action involves enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to an increase in the frequency of chloride channel opening and subsequent hyperpolarization of neurons.[8] This increased inhibition in the central nervous system is responsible for its therapeutic effects.[8]

As an impurity in Clonazepam preparations, the toxicological profile of this compound is of interest. While specific toxicological data for this compound is scarce, regulatory guidelines necessitate the characterization and control of impurities in active pharmaceutical ingredients (APIs). The presence of reactive functional groups, such as the chloroacetamide moiety, could potentially lead to covalent interactions with biological macromolecules, a factor that would require toxicological assessment.

The biological activity of structurally related chloroacetamide derivatives has been explored, with some exhibiting cytotoxic potential.[9] However, it is crucial to note that direct extrapolation of these activities to the title compound is not possible without specific experimental data.

dot

References

- 1. 2-(2-Chloroacetamido)-5-nitro-2'-chlorobenzophenone | C15H10Cl2N2O4 | CID 12782825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chloro-N-(2-(2-Chlorobenzoyl)-4-Nitrophenyl)-Acetamide - SRIRAMCHEM [sriramchem.com]

- 3. CAS 180854-85-7: 2-(2-Chloroacetamido)-5-nitro-2'-chlorobe… [cymitquimica.com]

- 4. 2-Chloro-N-(2-(2-Chlorobenzoyl)-4-Nitrophenyl)-Acetamide - CAS - 180854-85-7 | Axios Research [axios-research.com]

- 5. chembk.com [chembk.com]

- 6. Clonazepam Impurities | SynZeal [synzeal.com]

- 7. Benzodiazepine synthesis [quimicaorganica.org]

- 8. CLONAZEPAM Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 9. Clonazepam (PIM 326) [inchem.org]

Technical Guide: Elucidation of 2-(2-Chloroacetamido)-5-nitro-2′-chlorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Properties

2-(2-Chloroacetamido)-5-nitro-2′-chlorobenzophenone is a complex organic molecule containing a benzophenone core with chloro, nitro, and chloroacetamido functional groups. These features make it a reactive intermediate for the synthesis of pharmaceuticals.

| Property | Value | Source |

| CAS Number | 180854-85-7 | [1][2][3][4] |

| Molecular Formula | C₁₅H₁₀Cl₂N₂O₄ | [3][5][6][7] |

| Molecular Weight | 353.16 g/mol | [5][6][7][8] |

| IUPAC Name | 2-chloro-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide | [3][7] |

| Synonyms | 2-Chloroacetylamido-5-nitro-2'-chlorobenzophenone, Clonazepam Impurity 1, Clonazepam Chloroacetamido Impurity | [1][3] |

| Physical Form | Pale-yellow to yellow-brown solid | |

| Solubility | Soluble in organic solvents | [1] |

Synthesis and Mechanism

The primary route for the synthesis of 2-(2-Chloroacetamido)-5-nitro-2′-chlorobenzophenone is the acylation of 2-amino-5-nitro-2′-chlorobenzophenone with chloroacetyl chloride. This reaction is a standard nucleophilic acyl substitution where the amino group of the benzophenone derivative attacks the electrophilic carbonyl carbon of chloroacetyl chloride.

Below is a diagram illustrating the general synthetic pathway.

Experimental Protocols

The following protocols are adapted from established methods for the synthesis of 2-(2-Chloroacetamido)-5-nitro-2′-chlorobenzophenone.

Protocol 1: Synthesis in Toluene/Cyclohexane Mixture

Materials:

-

2-amino-5-nitro-2′-chlorobenzophenone

-

Chloroacetyl chloride

-

Toluene

-

Cyclohexane

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 50 g of 2-amino-5-nitro-2′-chlorobenzophenone in 1000-2000 mL of a 1:1 to 1:2 (v/v) mixture of cyclohexane and toluene.

-

Heat the reaction mixture to reflux.

-

Slowly add 16-48.5 mL of chloroacetyl chloride to the solution.

-

Maintain the reflux for 1-3.5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature, which will cause the product to precipitate.

-

Collect the solid product by filtration.

-

Wash the filter residue with deionized water until the filtrate is neutral.

-

Dry the obtained solid under a vacuum to yield 2-(2-Chloroacetamido)-5-nitro-2′-chlorobenzophenone.

Protocol 2: Synthesis in Chloroform

Materials:

-

2-amino-5-nitro-2′-chlorobenzophenone

-

Chloroacetyl chloride

-

Dry chloroform

Procedure:

-

Dissolve 0.206 moles (approximately 50 g) of 2-amino-5-nitro-2′-chlorobenzophenone in 250 mL of dry chloroform.

-

Slowly add chloroacetyl chloride to the solution while stirring.

-

The reaction can be carried out at a lower temperature compared to the refluxing toluene/cyclohexane mixture.

-

Monitor the reaction to completion using TLC.

-

Upon completion, the product can be isolated by precipitation and filtration, followed by washing and drying.

The general workflow for the synthesis and purification is depicted in the following diagram.

Structural Elucidation Data (Predicted)

Due to the limited availability of public experimental spectroscopic data for 2-(2-Chloroacetamido)-5-nitro-2′-chlorobenzophenone, the following tables present the predicted data based on its chemical structure and known spectral correlations for similar functional groups.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Aromatic-H | 7.5 - 8.5 | m | - |

| NH | 9.0 - 10.0 | s (broad) | - |

| CH₂ | 4.2 - 4.5 | s | - |

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (amide) | 165 - 170 |

| C=O (ketone) | 190 - 195 |

| Aromatic-C | 120 - 150 |

| CH₂ | 40 - 45 |

Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H stretch | 3200 - 3400 |

| C-H stretch (aromatic) | 3000 - 3100 |

| C=O stretch (ketone) | 1680 - 1700 |

| C=O stretch (amide) | 1640 - 1680 |

| N-O stretch (nitro) | 1500 - 1550 and 1330 - 1370 |

| C-Cl stretch | 600 - 800 |

Predicted Mass Spectrometry Data

| Ion | Predicted m/z |

| [M]⁺ | 352/354/356 (isotopic pattern for 2 Cl) |

| [M-COCH₂Cl]⁺ | 275/277 (isotopic pattern for 1 Cl) |

| [M-NO₂]⁺ | 306/308/310 (isotopic pattern for 2 Cl) |

| [C₇H₄ClO]⁺ | 139/141 (isotopic pattern for 1 Cl) |

Signaling Pathways

As 2-(2-Chloroacetamido)-5-nitro-2′-chlorobenzophenone is primarily known as a synthetic intermediate in the production of clonazepam, there is no available information on its direct interaction with biological signaling pathways. Its significance lies in its role as a precursor molecule in multi-step organic synthesis rather than as a biologically active agent itself.

Conclusion

This technical guide has detailed the chemical properties, synthetic methodologies, and predicted structural data for 2-(2-Chloroacetamido)-5-nitro-2′-chlorobenzophenone. While the lack of publicly available experimental spectroscopic data presents a challenge, the information provided herein offers a solid foundation for researchers and professionals working with this compound. The detailed protocols and predicted data serve as a valuable resource for the synthesis and characterization of this important pharmaceutical intermediate.

References

- 1. CAS 180854-85-7: 2-(2-Chloroacetamido)-5-nitro-2'-chlorobe… [cymitquimica.com]

- 2. chemwhat.com [chemwhat.com]

- 3. 2-(2-Chloroacetamido)-5-nitro-2'-chlorobenzophenone | C15H10Cl2N2O4 | CID 12782825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. 2-(2-Chloroacetamido)-5-nitro-2'-chlorobenzophenone | 180854-85-7 [chemicalbook.com]

- 7. jk-sci.com [jk-sci.com]

- 8. 2-Chloro-N-(2-(2-Chlorobenzoyl)-4-Nitrophenyl)-Acetamide - SRIRAMCHEM [sriramchem.com]

An In-depth Technical Guide to the Synthesis of 2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide is a key intermediate in the synthesis of various pharmaceuticals, most notably as a precursor to the benzodiazepine drug, Clonazepam.[1][2] Its chemical structure, featuring a chloroacetamide group, a nitro group, and a dichlorinated benzophenone backbone, makes it a versatile building block in medicinal chemistry. This technical guide provides a comprehensive overview of its synthesis, including a detailed experimental protocol, physicochemical data, and relevant logical diagrams.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of the reactants and the final product is crucial for a successful synthesis.

Starting Material: 2-amino-5-nitro-2'-chlorobenzophenone

| Property | Value | Source |

| CAS Number | 2011-66-7 | [1] |

| Molecular Formula | C₁₃H₉ClN₂O₃ | [1] |

| Molecular Weight | 276.68 g/mol | [1] |

| Appearance | Yellow crystalline powder | [1] |

| Melting Point | 115-120 °C | [1] |

| Solubility | Slightly soluble in chloroform and methanol | [1] |

Product: this compound

| Property | Value | Source |

| CAS Number | 180854-85-7 | [3] |

| Molecular Formula | C₁₅H₁₀Cl₂N₂O₄ | [3] |

| Molecular Weight | 353.16 g/mol | [3] |

| Appearance | Solid (predicted) | [4] |

| Purity | ≥ 97% (Commercially available) | [4] |

| Storage | Inert atmosphere, 2-8°C | [5] |

Synthesis of this compound

The synthesis of the title compound is achieved through the acylation of 2-amino-5-nitro-2'-chlorobenzophenone with chloroacetyl chloride. This reaction is a standard method for the formation of an amide bond.

Reaction Scheme

Caption: Reaction scheme for the synthesis of the target compound.

Experimental Protocol

This protocol is adapted from a known procedure for a structurally similar compound and general principles of organic synthesis.

Materials:

-

2-amino-5-nitro-2'-chlorobenzophenone

-

Chloroacetyl chloride

-

Toluene (anhydrous)

-

Cyclohexane (anhydrous)

-

Water (deionized)

Equipment:

-

Three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer

-

Heating mantle

-

Ice bath

-

Büchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry three-neck round-bottom flask, dissolve 2-amino-5-nitro-2'-chlorobenzophenone in a 1:1 (v/v) mixture of anhydrous toluene and cyclohexane.

-

Addition of Reagent: While stirring the solution, slowly add chloroacetyl chloride dropwise using the dropping funnel at room temperature. An exothermic reaction may be observed.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.

-

Isolation: Filter the solid product using a Büchner funnel.

-

Purification: Wash the filter cake with deionized water until the washings are neutral to pH paper.

-

Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis.

Spectroscopic Data (Predicted/Typical)

| Analysis | Expected Data |

| ¹H NMR | Aromatic protons (multiplets, ~7.0-8.5 ppm), -NH- proton (singlet, ~9.0-10.0 ppm), -CH₂- protons (singlet, ~4.0-4.5 ppm) |

| ¹³C NMR | Carbonyl carbons (~165-170 ppm, ~190-195 ppm), aromatic carbons (~120-150 ppm), -CH₂- carbon (~40-45 ppm) |

| IR (cm⁻¹) | N-H stretch (~3300-3400), C=O stretch (amide I, ~1670-1690), C=O stretch (ketone, ~1650-1670), N-O stretch (~1520 and ~1350) |

| Mass Spec (m/z) | Molecular ion peak at ~352 (M⁺) and/or ~354 (M+2) due to chlorine isotopes. |

Conclusion

The synthesis of this compound is a straightforward acylation reaction. This guide provides a solid foundation for its preparation in a laboratory setting. Researchers should, however, always perform their own reaction optimization and product characterization to ensure the highest quality and yield. The availability of this key intermediate is crucial for the continued development of important pharmaceutical compounds.

References

Technical Guide: Formation of 2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the mechanism of formation, experimental protocols, and relevant quantitative data.

Core Synthesis and Mechanism of Formation

The formation of this compound is achieved through the acylation of 2-amino-5-nitro-2'-chlorobenzophenone with chloroacetyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism.

The reaction is initiated by the nucleophilic attack of the amino group of 2-amino-5-nitro-2'-chlorobenzophenone on the electrophilic carbonyl carbon of chloroacetyl chloride. This step forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion as the leaving group. The final product is formed after deprotonation of the nitrogen atom.

Reaction Scheme:

Caption: Overall reaction for the synthesis of this compound.

Detailed Mechanism Pathway:

The reaction proceeds through a standard nucleophilic acyl substitution pathway.

Caption: Logical workflow of the reaction mechanism.

Quantitative Data Summary

The following table summarizes the quantitative data reported in various literature for the synthesis of the target compound and its analogs.

| Parameter | Value | Reference |

| Reactants | ||

| 2-amino-5-nitro-2'-chlorobenzophenone | 25 g (0.09 mol) | [1] |

| Chloroacetyl Chloride | 19.45 g (0.0965 mol) | [1] |

| Solvent | ||

| Dichloromethane | 700 mL | [1] |

| Toluene/Cyclohexane mixture | 1000-2000 mL | [2] |

| Reaction Conditions | ||

| Temperature | 40°C or reflux | [1][2] |

| Reaction Time | 1 - 3.5 hours | [1][2] |

| Product | ||

| Yield | ~80% | [1] |

| Melting Point | Not explicitly stated for this specific compound |

Experimental Protocols

The following is a generalized experimental protocol compiled from various sources for the synthesis of this compound.

Materials:

-

2-amino-5-nitro-2'-chlorobenzophenone

-

Chloroacetyl chloride

-

Anhydrous organic solvent (e.g., dichloromethane, toluene, or a mixture of cyclohexane and toluene)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle or oil bath

-

Filtration apparatus (e.g., Büchner funnel)

-

Washing solvent (e.g., water, cold toluene)

-

Drying apparatus (e.g., vacuum oven)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-amino-5-nitro-2'-chlorobenzophenone in the chosen organic solvent.

-

Addition of Reagent: While stirring, slowly add chloroacetyl chloride to the solution.

-

Reaction: Heat the reaction mixture to the specified temperature (e.g., 40°C or reflux) and maintain for the designated reaction time (typically 1-3.5 hours).[1][2]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

If a precipitate has formed, collect the solid by filtration.

-

Wash the filter cake with a suitable solvent (e.g., water or cold toluene) to remove impurities.[2]

-

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent if necessary.

-

Drying: Dry the final product under vacuum to remove any residual solvent.

Experimental Workflow Diagram:

Caption: A generalized experimental workflow for the synthesis.

References

An In-depth Technical Guide on the Physical and Chemical Properties of Clonazepam Impurity 3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Clonazepam impurity 3. The document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis, control, and characterization of impurities in Clonazepam drug substances and products. Due to the limited availability of public domain experimental data for this specific impurity, this guide focuses on its identification, analytical characterization methods, and relevant context within the broader landscape of Clonazepam and its related substances.

Identification and Chemical Properties

Clonazepam impurity 3 has been identified as 4-(2-Chlorophenyl)-6-nitroquinazoline. A summary of its key chemical identifiers and properties is presented in Table 1.

Table 1: Chemical Identification of Clonazepam Impurity 3

| Property | Value | Source |

| Systematic Name | 4-(2-Chlorophenyl)-6-nitroquinazoline | LGC Standards[1], Klivon[2] |

| Synonym | 6-Nitro-4-(2-chlorophenyl)-quinazoline | LGC Standards[1], Klivon[2] |

| CAS Number | 1647150-35-3 | LGC Standards[1], Klivon[2] |

| Molecular Formula | C₁₄H₈ClN₃O₂ | LGC Standards[1], Klivon[2] |

| Molecular Weight | 285.69 g/mol | LGC Standards[1], Klivon[2] |

| Canonical SMILES | C1=CC=C(C(=C1)C2=NC=NC3=C2C=C(C=C3)--INVALID-LINK--[O-])Cl | |

| InChI Key | InChI=1S/C14H8ClN3O2/c15-12-4-2-1-3-10(12)14-11-7-9(18(19)20)5-6-13(11)16-8-17-14/h1-8H | LGC Standards[1] |

Physical Properties

Table 2: Physical Properties of Clonazepam Impurity 3

| Property | Value |

| Appearance | Not available |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Not available |

Spectral Data

Comprehensive, experimentally determined spectral data (UV, IR, NMR, MS) for Clonazepam impurity 3 are not widely published. The structural elucidation of this impurity would typically rely on a combination of these techniques applied to an isolated and purified sample. General principles of spectral interpretation for related quinazoline structures can be applied for tentative assignments.

Table 3: Spectral Data of Clonazepam Impurity 3

| Technique | Data |

| UV Spectroscopy | Data not available. The quinazoline and nitro-aromatic chromophores are expected to exhibit strong UV absorbance. |

| Infrared (IR) Spectroscopy | Data not available. Expected characteristic peaks would include those for C=N, C=C (aromatic), and N-O (nitro) stretching vibrations. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Data not available. The ¹H NMR spectrum would show signals in the aromatic region corresponding to the protons on the quinazoline and chlorophenyl rings. The ¹³C NMR would show corresponding aromatic carbon signals. |

| Mass Spectrometry (MS) | Data not available. The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the impurity. |

Experimental Protocols

The primary analytical technique for the separation and quantification of Clonazepam and its impurities is High-Performance Liquid Chromatography (HPLC). While a specific validated method for Clonazepam impurity 3 is not detailed in the literature, the following protocol is a representative example of a stability-indicating HPLC method for Clonazepam that can be adapted for the analysis of its impurities.

High-Performance Liquid Chromatography (HPLC) Method for Clonazepam and Impurities

This protocol is based on established methods for the analysis of Clonazepam and its related substances.[3][4][5][6]

Objective: To separate and quantify Clonazepam and its process-related impurities and degradation products.

Instrumentation:

-

HPLC system with a UV detector

-

Data acquisition and processing software

Chromatographic Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size

-

Mobile Phase: Acetonitrile:Methanol (60:40 v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 254 nm

-

Injection Volume: 20 µL

Preparation of Solutions:

-

Standard Solution: Prepare a standard solution of Clonazepam of a known concentration in the mobile phase.

-

Sample Solution: Prepare the sample solution by dissolving the drug substance or product in the mobile phase to a suitable concentration.

-

Impurity Standard Solution: If a reference standard for Clonazepam impurity 3 is available, prepare a separate standard solution to determine its retention time and response factor.

Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solution(s) and the sample solution into the chromatograph.

-

Record the chromatograms and identify the peaks based on their retention times.

-

Quantify the impurities by comparing their peak areas to the peak area of the Clonazepam standard, taking into account any relative response factors if known.

System Suitability: Perform system suitability tests to ensure the performance of the chromatographic system. Typical parameters include theoretical plates, tailing factor, and reproducibility of injections.

Forced Degradation Studies

Forced degradation studies are essential for developing stability-indicating analytical methods and identifying potential degradation products.[7][8]

Objective: To generate potential degradation products of Clonazepam, which may include Clonazepam impurity 3, under various stress conditions.

Stress Conditions:

-

Acid Hydrolysis: 0.1 N HCl at 60°C

-

Base Hydrolysis: 0.1 N NaOH at 60°C

-

Oxidative Degradation: 3% H₂O₂ at 60°C

-

Thermal Degradation: 60°C

-

Photolytic Degradation: Exposure to UV light at 254 nm

Procedure:

-

Expose solutions of Clonazepam to the stress conditions for a defined period.

-

Neutralize the acidic and basic solutions after the stress period.

-

Analyze the stressed samples using the developed HPLC method.

-

Compare the chromatograms of the stressed samples to that of an unstressed sample to identify degradation products.

Visualization

Analytical Workflow for Impurity Identification

The following diagram illustrates a typical workflow for the identification and characterization of an unknown impurity in a pharmaceutical substance.

Metabolic Pathway of Clonazepam

Understanding the metabolic fate of the parent drug, Clonazepam, can provide context for the potential formation of related substances. The primary metabolic pathway involves nitro-reduction.

Conclusion

Clonazepam impurity 3, identified as 4-(2-Chlorophenyl)-6-nitroquinazoline, is a relevant substance to monitor in the quality control of Clonazepam. While detailed experimental data on its physical and chemical properties are limited, this guide provides the foundational chemical information and outlines the analytical methodologies, particularly HPLC, that are crucial for its detection and control. The provided workflows for impurity identification and the metabolic pathway of Clonazepam offer a broader context for researchers and professionals in the pharmaceutical industry. Further research is warranted to fully characterize the physicochemical and toxicological profile of this impurity.

References

A Technical Guide to the Synthetic Intermediates of Lorazepam

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core synthetic pathways for Lorazepam, a crucial benzodiazepine in clinical use. It details the key chemical intermediates, presents quantitative data for each synthetic step, and outlines detailed experimental protocols. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis.

Introduction to Lorazepam Synthesis

The synthesis of Lorazepam, chemically known as 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-3-hydroxy-2H-1,4-benzodiazepin-2-one, typically originates from the precursor 2-amino-2',5'-dichlorobenzophenone. This guide will explore the primary traditional synthesis route, including a key alternative pathway, and a modern continuous flow synthesis methodology. Each step is detailed with a focus on the identification and characterization of the intermediate compounds.

Traditional Synthesis of Lorazepam

The most established method for synthesizing Lorazepam involves a multi-step process starting from 2-amino-2',5'-dichlorobenzophenone. This pathway is characterized by the sequential formation of key intermediates, leading to the final active pharmaceutical ingredient.

Key Intermediates in the Traditional Synthesis

The primary intermediates in the traditional synthesis of Lorazepam are:

-

2-Amino-2',5'-dichlorobenzophenone: The foundational starting material.[1][2][3]

-

2-Chloroacetylamino-2',5'-dichlorobenzophenone: Formed through the acylation of the starting material.

-

7-Chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (Delorazepam): The result of the cyclization of the preceding intermediate.

-

7-Chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one-4-oxide: A critical intermediate formed by N-oxidation, also known as Lorazepam Impurity B.[4][5]

-

7-Chloro-1,3-dihydro-3-acetoxy-5-(2'-chlorophenyl)-2H-benzodiazepin-2-one (Lorazepam Acetate): Generated via a Polonovski-type rearrangement.

-

Lorazepam: The final product obtained after hydrolysis of Lorazepam Acetate.

Synthetic Pathway and Experimental Protocols

The following sections provide a detailed breakdown of each step in the traditional synthesis of Lorazepam, including quantitative data and experimental protocols.

The synthesis initiates with the N-acylation of 2-amino-2',5'-dichlorobenzophenone with chloroacetyl chloride to yield 2-chloroacetylamino-2',5'-dichlorobenzophenone.[4]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 2-Amino-2',5'-dichlorobenzophenone | [4] |

| Reagent | Chloroacetyl chloride | [4] |

| Solvent | Ethyl acetate or Dichloromethane | [4][6] |

| Molar Ratio (Starting Material:Reagent) | 1:1.05 to 1:1.5 | [4][6] |

| Temperature | 0-30 °C | [4][6] |

| Reaction Time | 0.5-2 hours | [4][6] |

| Yield | 96.21% | [4] |

Experimental Protocol:

-

Dissolve 150g of 2-amino-2',5'-dichlorobenzophenone and 124.6g of anhydrous potassium carbonate in 1200ml of ethyl acetate in a 3L three-necked flask.[4][7]

-

Cool the mixture to approximately 10°C using an ice water bath.[4][7]

-

Slowly add 82.8g of chloroacetyl chloride dropwise, maintaining the temperature between 10-20°C.[4][7]

-

After the addition is complete, stir the reaction mixture at 10 ± 5°C for 1 hour.[4][7]

-

Monitor the reaction progress using thin-layer chromatography (TLC).[4][7]

-

Upon completion, add 1000ml of water to the flask and stir for 30 minutes.[4][7]

-

Filter the mixture by suction and air-dry the collected solid at 80°C for 4 hours to obtain 2-chloroacetylamino-2',5'-dichlorobenzophenone as a pale yellow solid.[4][7]

The second intermediate is cyclized to form the seven-membered diazepine ring of 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one, also known as delorazepam.[4]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 2-Chloroacetylamino-2',5'-dichlorobenzophenone | [4] |

| Reagents | Urotropine, Ammonium acetate | [4] |

| Solvent | Ethanol or 90-99 wt% Ethanol-water solution | [4] |

| Condition | Reflux | [4] |

Experimental Protocol:

-

React 2-chloroacetamido-2',5'-dichlorobenzophenone with urotropine and ammonium acetate in an ethanol or ethanol-water solution.[4]

-

The reaction is carried out under reflux conditions.[4]

-

The specific quantities and reaction times are detailed in the referenced patent.[4]

The diazepine intermediate undergoes N-oxidation to form 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one-4-oxide.[4] This intermediate is also identified as Lorazepam impurity B in pharmacopeias.[4]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 7-Chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one | [4] |

| Reagent | Hydrogen peroxide (30-33 wt%) | [4] |

| Solvent | Acetic acid | [4] |

| Molar Ratio (Starting Material:H₂O₂) | 1:2-6 | [4] |

| Temperature | 50-100 °C (preferably 75-85 °C) | [4] |

| Reaction Time | 2-5 hours | [4] |

Experimental Protocol:

-

Carry out the oxidation reaction of 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one with 30-33 wt% hydrogen peroxide in acetic acid.[4]

-

The mass-to-volume ratio of the starting material to acetic acid is typically between 1:4 and 1:12 g/ml.[4]

-

The reaction is maintained at a temperature of 75-85 °C for 2 to 5 hours.[4]

The N-oxide intermediate is then subjected to a Polonovski-type rearrangement using acetic anhydride to yield 7-chloro-1,3-dihydro-3-acetoxy-5-(2'-chlorophenyl)-2H-benzodiazepin-2-one (Lorazepam Acetate).[8][9]

Experimental Protocol:

The reaction of 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one-4-oxide with acetic anhydride leads to the formation of the 3-acetoxy derivative.[8][9]

The final step is the hydrolysis of the acetate group from Lorazepam Acetate to yield Lorazepam.[9][10]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 7-Chloro-1,3-dihydro-3-acetoxy-5-(2'-chlorophenyl)-2H-benzodiazepin-2-one | [11] |

| Reagent | Sodium hydroxide solution (5-8%) | [11] |

| Solvent | Ethanol | [11] |

| Temperature | 2-8 °C | [11] |

| Reaction Time | 12-15 hours | [11] |

Experimental Protocol:

-

Add 1 mol of the acetoxy starting material to 2.5-3.5 L of ethanol in a reaction vessel and stir at room temperature.[11]

-

Cool the mixture to 2-8 °C and slowly add a 5-8% sodium hydroxide solution, maintaining the temperature in this range.[11]

-

Continue stirring at this temperature for 12-15 hours after the addition is complete.[11]

-

The resulting precipitate is filtered, washed, and can be purified by crystallization.[9]

Alternative Traditional Synthesis Route via Oxime Intermediate

An alternative pathway for the synthesis of Lorazepam involves the initial formation of an oxime from 2-amino-2',5'-dichlorobenzophenone.[12]

-

Oximation: 2-amino-2',5'-dichlorobenzophenone is reacted with hydroxylamine to form 2-amino-2',5'-dichlorobenzophenone oxime.[12]

-

Cyclization: The oxime is then reacted with chloroacetyl chloride to yield 6-chloro-2-chloromethyl-4-(2'-chlorophenyl)quinazoline-3-oxide.[12]

-

Ring Expansion: Reaction with methylamine causes a ring expansion to form 7-chloro-2-methylamino-5-(2'-chlorophenyl)-3H-1,4-benzodiazepin-4-oxide.[12]

-

Acetylation and Hydrolysis: Subsequent acetylation with acetic anhydride followed by hydrolysis with hydrochloric acid yields 7-chloro-5-(2'-chlorophenyl)-1,2-dihydro-3H-1,4-benzodiazepin-2-one-4-oxide.[12]

-

Polonovski Rearrangement and Hydrolysis: This intermediate then follows the final steps of the primary traditional route (Polonovski rearrangement and hydrolysis) to yield Lorazepam.[12]

Continuous Flow Synthesis of Lorazepam

A novel and efficient five-step continuous flow synthesis of Lorazepam has been developed, offering advantages in terms of reaction time, yield, and purity.[1][2][13] The total residence time for this five-step sequence is approximately 72.5 minutes.[1][13]

The five key steps in this process are:[1][13][14]

-

N-acylation

-

Diazepine ring closure

-

Imine N-oxidation

-

Polonovski-type rearrangement

-

Ester hydrolysis

This method provides a more streamlined and potentially scalable approach to Lorazepam production.[1][13]

Summary of Key Intermediates

The following table summarizes the key intermediates in the primary traditional synthesis of Lorazepam.

| Intermediate Name | Chemical Formula | Molecular Weight ( g/mol ) | Role in Synthesis |

| 2-Amino-2',5'-dichlorobenzophenone | C₁₃H₉Cl₂NO | 266.12 | Starting Material |

| 2-Chloroacetylamino-2',5'-dichlorobenzophenone | C₁₅H₁₀Cl₃NO₂ | 342.61 | Acylated Intermediate |

| 7-Chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one | C₁₅H₁₀Cl₂N₂O | 305.16 | Diazepine Core |

| 7-Chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one-4-oxide | C₁₅H₁₀Cl₂N₂O₂ | 321.16 | N-Oxide Intermediate |

| 7-Chloro-1,3-dihydro-3-acetoxy-5-(2'-chlorophenyl)-2H-benzodiazepin-2-one | C₁₇H₁₂Cl₂N₂O₃ | 379.20 | Acetylated Intermediate |

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the traditional Lorazepam synthesis pathways.

Caption: Primary traditional synthesis pathway of Lorazepam.

Caption: Alternative traditional synthesis of Lorazepam via an oxime intermediate.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. CN110776473A - Process for the preparation of lorazepam - Google Patents [patents.google.com]

- 4. CN112028844A - Preparation method of lorazepam intermediate - Google Patents [patents.google.com]

- 5. 7-Chloro-2-oxo-5-(2-chlorophenyl)-1,4-benzodiazepine-4-oxide | 2955-37-5 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. jopcr.com [jopcr.com]

- 9. WO2005054211A1 - A method of purification of lorazepam - Google Patents [patents.google.com]

- 10. Enantioselective hydrolysis of lorazepam 3-acetate by esterases in human and rat liver microsomes and rat brain S9 fraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CN110776473B - Process for preparing lorazepam - Google Patents [patents.google.com]

- 12. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

An In-depth Technical Guide to 2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the chemical and physical properties of 2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide. While specific experimental spectral data such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy are not publicly available in detail, this guide furnishes a plausible synthetic protocol and a generalized characterization workflow based on established chemical principles and data from structurally related molecules. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of this compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound have been compiled from various chemical databases and suppliers. These properties are essential for its handling, characterization, and application in a research setting.

| Property | Value | Reference |

| CAS Number | 180854-85-7 | [1][2] |

| Molecular Formula | C₁₅H₁₀Cl₂N₂O₄ | [1][2] |

| Molecular Weight | 353.16 g/mol | [2][3] |

| IUPAC Name | 2-chloro-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide | [1] |

| Synonyms | 2-(2-Chloroacetamido)-5-nitro-2'-chlorobenzophenone | [1][2] |

| Appearance | Solid (predicted) | |

| Solubility | Expected to be soluble in organic solvents like DMSO and DMF |

Synthesis and Characterization

While specific, detailed experimental spectral data for this compound is not available in the public domain, a general synthetic route can be proposed based on standard organic chemistry reactions for the formation of N-substituted chloroacetamides.

Proposed Synthetic Protocol

The synthesis of the target compound would likely proceed via the acylation of 2-amino-5-nitro-2'-chlorobenzophenone with chloroacetyl chloride. This is a common and effective method for the formation of an amide bond.

Reaction Scheme:

Detailed Methodology:

-

Reactant Preparation: In a round-bottom flask, dissolve 2-amino-5-nitro-2'-chlorobenzophenone in a suitable anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or N,N-dimethylformamide).

-

Addition of Base: Add a non-nucleophilic base (e.g., triethylamine or pyridine) to the solution to act as a scavenger for the hydrochloric acid byproduct generated during the reaction.

-

Acylation: Cool the reaction mixture in an ice bath (0-5 °C). Slowly add a stoichiometric amount of chloroacetyl chloride to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water. Extract the product into an organic solvent. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization Workflow

Following synthesis and purification, the identity and purity of this compound would be confirmed using a standard suite of analytical techniques. While the specific data is not publicly available, the expected characterization workflow is outlined below.

Caption: Synthesis and Characterization Workflow for the Target Compound.

Biological Activity and Signaling Pathways

At present, there is no specific information available in the public domain regarding the biological activity or the signaling pathways modulated by this compound. However, it is noteworthy that other compounds containing the chloroacetamide moiety have been investigated for a range of biological activities, including antimicrobial and anticancer effects.[4][5][6] Further research would be required to determine if the title compound exhibits similar properties.

Conclusion

This technical guide provides a summary of the known properties and a projected synthetic and characterization pathway for this compound. While a complete spectral dataset is not currently in the public record, the information presented here offers a solid starting point for researchers interested in this compound. The provided methodologies are based on well-established chemical principles and are expected to be applicable for the successful synthesis and analysis of this molecule. Future studies are needed to elucidate its specific spectral characteristics and to explore its potential biological activities.

References

- 1. 2-(2-Chloroacetamido)-5-nitro-2'-chlorobenzophenone | C15H10Cl2N2O4 | CID 12782825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chloro-N-(2-(2-Chlorobenzoyl)-4-Nitrophenyl)-Acetamide - SRIRAMCHEM [sriramchem.com]

- 3. 2-Chloro-N-(2-(2-Chlorobenzoyl)-4-Nitrophenyl)-Acetamide - CAS - 180854-85-7 | Axios Research [axios-research.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis [mdpi.com]

- 6. 2-chloro-N-(4-chlorobenzyl)acetamide | 99585-88-3 | Benchchem [benchchem.com]

Biological significance of 2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide

A Technical Guide to the Biological Significance of GW5074

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide, more commonly known in scientific literature as GW5074, is a synthetic, cell-permeable indolinone that has garnered significant interest as a chemical probe for studying cellular signaling pathways. Initially identified as a potent and selective inhibitor of the c-Raf (also known as Raf-1) kinase, a critical component of the mitogen-activated protein kinase (MAPK) cascade, its biological effects have been shown to be remarkably context-dependent.[1][2] While it effectively inhibits c-Raf in in-vitro kinase assays, its application in cellular systems, particularly in neurons, has revealed a complex and often paradoxical mechanism of action. This has led to the discovery of non-canonical signaling pathways and has positioned GW5074 as a valuable tool in neurobiology and cancer research.

This technical guide provides an in-depth overview of the biological significance of GW5074, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the intricate signaling networks it modulates.

Data Presentation: Quantitative Analysis of GW5074 Activity

The efficacy and selectivity of GW5074 have been quantified across various in-vitro and cellular models. The following tables summarize these key findings.

Table 1: In-Vitro Kinase Inhibitory Profile of GW5074

| Kinase Target | IC50 Value (nM) | Selectivity vs. c-Raf | Reference |

| c-Raf | 9 | 1 | [1][2] |

| CDK1 | >1000 | >111-fold | [1] |

| CDK2 | >1000 | >111-fold | [1] |

| c-Src | >1000 | >111-fold | [2] |

| p38 MAP Kinase | >1000 | >111-fold | [1][2] |

| VEGFR2 | >1000 | >111-fold | [1][2] |

| c-Fms | >1000 | >111-fold | [2] |

| JNK1/2/3 | No effect | - | [2] |

| MEK1 | No effect | - | [2] |

| MKK6/7 | No effect | - | [2] |

Table 2: Neuroprotective Effects of GW5074 in Cellular and In-Vivo Models

| Model System | Effect of GW5074 | Effective Concentration / Dose | Reference |

| Low Potassium (LK)-induced apoptosis in cerebellar granule neurons | Blocks apoptosis and promotes cell survival | < 1 µM | [3] |

| MPP+ neurotoxicity in cerebellar granule neurons | Protective | Not specified | [3] |

| Methylmercury neurotoxicity in cerebellar granule neurons | Protective | Not specified | [3] |

| Glutathione depletion-induced oxidative stress in cortical neurons | Protective | Not specified | [3] |

| 3-NP-induced striatal degeneration in a mouse model of Huntington's Disease | Prevents neurodegeneration and improves behavioral outcome | 5 mg/kg (intraperitoneal) | [3] |

Signaling Pathways Modulated by GW5074

GW5074's biological activity is primarily centered around the Raf kinases, but its effects diverge significantly between a direct inhibitory role in biochemical assays and a more complex, paradoxical role in neuronal cells.

Canonical Raf-MEK-ERK Signaling Pathway

In the canonical MAPK pathway, growth factor signaling through Ras GTPases leads to the recruitment and activation of Raf kinases (A-Raf, B-Raf, and c-Raf). Raf kinases then phosphorylate and activate MEK1/2, which in turn phosphorylates and activates ERK1/2. Activated ERK1/2 translocates to the nucleus to regulate transcription factors involved in cell proliferation, differentiation, and survival. GW5074 was designed to inhibit this pathway by targeting c-Raf.

Non-Canonical Neuroprotective Signaling of GW5074

Paradoxically, in cerebellar granule neurons, GW5074 exerts a potent neuroprotective effect by activating a signaling pathway that is independent of MEK and ERK.[1] This non-canonical pathway is initiated by Ras and involves the activation of B-Raf.[1][3] Activated B-Raf then leads to the suppression of the pro-apoptotic transcription factor ATF-3 (Activating Transcription Factor 3).[1] This neuroprotective effect is also dependent on the NF-κB signaling pathway.[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of GW5074's biological activity. The following protocols are generalized frameworks based on published studies.

Protocol 1: In-Vitro c-Raf Kinase Inhibition Assay (Radiolabel-Based)

This assay determines the IC50 value of GW5074 against c-Raf kinase.

-

Materials:

-

Active recombinant c-Raf enzyme

-

MEK1 (unactivated) as a substrate

-

Kinase Assay Buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA)

-

[γ-³³P]ATP

-

GW5074 stock solution (in DMSO)

-

96-well plates

-

Phosphocellulose filter paper

-

Wash Buffer (75 mM phosphoric acid)

-

Scintillation counter

-

-

Procedure:

-

Inhibitor Dilution: Prepare a serial dilution of GW5074 in the kinase assay buffer to create a range of test concentrations. Include a DMSO vehicle control.

-

Reaction Setup: In a 96-well plate, add the c-Raf enzyme to each well, followed by the diluted GW5074 or vehicle control.

-

Initiate Reaction: Start the kinase reaction by adding a master mix containing the kinase assay buffer, MEK1 substrate, and [γ-³³P]ATP.

-

Incubation: Incubate the plate at 30°C for 30-60 minutes.

-

Stop Reaction: Terminate the reaction by adding phosphoric acid. Spot an aliquot of the reaction mixture from each well onto phosphocellulose filter paper.

-

Washing: Wash the filter paper multiple times with the wash buffer to remove unincorporated [γ-³³P]ATP.

-

Quantification: Dry the filter paper and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase inhibition for each GW5074 concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[2]

-

Protocol 2: Neuroprotection Assay in Cerebellar Granule Neurons (CGNs)

This assay evaluates the ability of GW5074 to protect neurons from apoptosis.

-

Materials:

-

Primary cerebellar granule neurons

-

High Potassium (HK) Medium (e.g., Basal Medium Eagle, 10% FBS, 25 mM KCl)

-

Low Potassium (LK) Medium (e.g., Basal Medium Eagle, 10% FBS, 5 mM KCl)

-

GW5074 stock solution (in DMSO)

-

Poly-L-lysine coated culture plates

-

Fluorescence microscope

-

Viability stains (e.g., DAPI for apoptotic nuclei, Fluorescein Diacetate for live cells)

-

-

Procedure:

-

Neuron Culture: Isolate and culture CGNs on poly-L-lysine coated plates in HK medium to allow for differentiation.

-

Induce Apoptosis: To induce apoptosis, switch the culture medium from HK to LK medium.

-

Treatment: Concurrently with the switch to LK medium, treat the neurons with the desired concentration of GW5074 (e.g., 50 nM - 1 µM). Include a DMSO vehicle control.

-

Incubation: Incubate the neurons for 24 hours at 37°C with 5% CO2.

-

Assess Viability: Stain the cells with DAPI and/or Fluorescein Diacetate.

-

Quantification: Using a fluorescence microscope, count the number of viable neurons versus apoptotic (condensed or fragmented nuclei) neurons in multiple fields for each condition.

-

Data Analysis: Calculate the percentage of viable neurons in the GW5074-treated groups relative to the vehicle control to determine the neuroprotective effect.[5]

-

Protocol 3: Western Blot Analysis of ERK Phosphorylation

This protocol is used to assess the impact of GW5074 on the canonical MAPK pathway by measuring the phosphorylation status of ERK.

-

Materials:

-

Cell line of interest (e.g., HeLa, A431)

-

6-well culture plates

-

GW5074 stock solution (in DMSO)

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA or Bradford)

-

SDS-PAGE equipment and reagents

-

PVDF or nitrocellulose membrane

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates. Once at 70-80% confluency, serum-starve the cells for 12-24 hours. Treat cells with increasing concentrations of GW5074 for 1-4 hours.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with Lysis Buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Denature equal amounts of protein (20-30 µg) and separate by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and apply the chemiluminescent substrate. Image the blot using a digital imager.

-

Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and re-probed with the anti-total-ERK1/2 antibody.

-

Data Analysis: Use densitometry software to quantify the band intensity for phospho-ERK and total ERK. Calculate the ratio of p-ERK to total ERK for each condition.[6]

-

Conclusion

GW5074 is a pivotal chemical tool whose biological significance extends far beyond its initial characterization as a c-Raf inhibitor. Its context-dependent, paradoxical activation of pro-survival pathways in neurons has been instrumental in uncovering non-canonical, MEK-ERK independent signaling networks. The compound's ability to confer neuroprotection through a B-Raf/ATF-3-mediated mechanism highlights a novel therapeutic avenue for neurodegenerative diseases. For researchers in oncology and neurobiology, GW5074 remains an indispensable molecule for dissecting the complexities of Raf kinase signaling and for validating novel therapeutic strategies that target these critical pathways. The detailed protocols and pathway diagrams provided in this guide serve as a comprehensive resource for designing and interpreting experiments involving this multifaceted compound.

References

A Comprehensive Technical Review of 2-(2-Chloroacetamido)-5-nitro-2′-chlorobenzophenone: A Key Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Chloroacetamido)-5-nitro-2′-chlorobenzophenone is a synthetic organic compound of significant interest within the pharmaceutical industry. Primarily recognized as a crucial intermediate in the synthesis of the potent benzodiazepine, clonazepam, this molecule's utility is central to the production of this widely used anticonvulsant and anxiolytic agent. This technical guide provides a comprehensive review of its chemical and physical properties, detailed synthesis protocols, and its principal application in pharmaceutical manufacturing. While its direct biological activity is not extensively documented in publicly available literature, its role as a precursor highlights its importance in medicinal chemistry. This document aims to serve as a consolidated resource for professionals engaged in pharmaceutical research and development.

Chemical and Physical Properties

2-(2-Chloroacetamido)-5-nitro-2′-chlorobenzophenone is a benzophenone derivative characterized by the presence of chloro, nitro, and acetamido functional groups. These substitutions influence its reactivity and physical characteristics.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₀Cl₂N₂O₄ | [1][2] |

| Molecular Weight | 353.16 g/mol | [2] |

| CAS Number | 180854-85-7 | [3] |

| Appearance | Colorless or yellow crystalline powder | [4] |

| Melting Point | 152-154 °C | [4] |

| Boiling Point | 428.9 °C (predicted) | [4] |

| Solubility | Insoluble in water; soluble in organic solvents such as ether and methylene chloride. | [4] |

Synthesis of 2-(2-Chloroacetamido)-5-nitro-2′-chlorobenzophenone

The synthesis of the title compound is a multi-step process that begins with the formation of its precursor, 2-amino-5-nitro-2′-chlorobenzophenone, followed by an acylation reaction.

Synthesis of the Precursor: 2-Amino-5-nitro-2′-chlorobenzophenone

The primary route for synthesizing 2-amino-5-nitro-2′-chlorobenzophenone is through a Friedel-Crafts acylation reaction.

Experimental Protocol:

-

Reactants: p-nitroaniline and o-chlorobenzoyl chloride. A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is also required.

-

Reaction Conditions: The reaction is typically conducted under anhydrous conditions in a non-polar solvent like dichloromethane. To minimize side reactions, the temperature is maintained between 0–5°C.

-

Purification: The crude product is purified by recrystallization from ethanol to yield a yellow crystalline powder.

Acylation to 2-(2-Chloroacetamido)-5-nitro-2′-chlorobenzophenone

The final step involves the chloroacetylation of the amino group of the precursor.

Experimental Protocol:

-

Reactants: 2-amino-5-nitrobenzophenone and chloroacetyl chloride.

-

Solvent: The reaction is carried out in an organic solvent, with a mixture of cyclohexane and toluene being effective.

-

Reaction Conditions: The reaction mixture is refluxed for a period of 1 to 3.5 hours.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature, and the resulting solid is filtered. The filter residue is washed with water until neutral and then dried to obtain the final product.

A patent describes a specific method where 50g of 2-amino-5-nitrobenzophenone is reacted with 16–48.5 ml of chloroacetyl chloride in 1000–2000 ml of a cyclohexane and toluene mixture (1:1 to 1:2 volume ratio) under reflux for 1-3.5 hours.[5]

Application in Pharmaceutical Synthesis: The Gateway to Clonazepam

The primary and most well-documented application of 2-(2-Chloroacetamido)-5-nitro-2′-chlorobenzophenone is as a direct precursor in the synthesis of clonazepam.[6][7] Clonazepam is a benzodiazepine derivative with potent antiepileptic, anxiolytic, and antimanic properties.

The synthesis of clonazepam from this intermediate involves a cyclization reaction. This is typically achieved by reacting 2-(2-haloacetamido)-5-nitro-2′-chlorobenzophenone with a cyclization agent such as ammonia water, ammonium salt, ammonia gas, or hexamethylenetetramine. The chloroacetamido group provides the necessary functionality for the formation of the seven-membered diazepine ring characteristic of benzodiazepines.

Biological Activity

There is a notable scarcity of publicly available scientific literature detailing the direct biological activity of 2-(2-Chloroacetamido)-5-nitro-2′-chlorobenzophenone. Its primary role appears to be that of a synthetic intermediate, and as such, it has not been the subject of extensive pharmacological investigation for its own potential therapeutic effects. While some sources suggest its potential utility in the preparation of pesticides, antibacterial, and anti-tumor drugs, concrete experimental data to support these claims is lacking.[4] The presence of the nitro group and chlorinated structure may confer some electronic and lipophilic properties that could influence biological interactions, but this remains speculative without dedicated studies.[3]

Safety and Handling

As an organic chemical, 2-(2-Chloroacetamido)-5-nitro-2′-chlorobenzophenone should be handled with appropriate safety precautions in a laboratory setting. It is advised to avoid contact with strong oxidants and strong acids.[4] In case of contact with skin or eyes, immediate rinsing with plenty of water is recommended.[4] The use of personal protective equipment, including gloves, goggles, and masks, is essential during handling.[4]

Conclusion

2-(2-Chloroacetamido)-5-nitro-2′-chlorobenzophenone is a compound of considerable importance in the synthesis of pharmaceuticals, most notably clonazepam. Its well-defined synthetic pathway and role as a key building block underscore its value to the drug development industry. While the direct biological profile of this molecule is not well-characterized, its contribution to the production of a widely used therapeutic agent is firmly established. This review provides a foundational understanding of its synthesis and primary application, serving as a valuable resource for professionals in the field. Further research into the potential direct biological effects of this and similar benzophenone derivatives could be a potential area for future investigation.

References

- 1. 2-(2-Chloroacetamido)-5-nitro-2'-chlorobenzophenone | C15H10Cl2N2O4 | CID 12782825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 180854-85-7: 2-(2-Chloroacetamido)-5-nitro-2'-chlorobe… [cymitquimica.com]

- 3. chembk.com [chembk.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 2-(2-Chloroacetamido)-5-nitro-2'-chlorobenzophenone | 180854-85-7 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. GSRS [precision.fda.gov]

Methodological & Application

Application Notes and Protocols for the Analysis of 2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide, a known impurity of the active pharmaceutical ingredient (API) Clonazepam, is a critical compound to monitor during drug development and manufacturing.[1][2] Its detection and quantification are essential for ensuring the purity, safety, and efficacy of the final drug product. This document provides detailed application notes and protocols for the analytical determination of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), the most widely recommended methods for its analysis.[3]

Physicochemical Properties

| Property | Value |

| Synonyms | 2-(2-Chloroacetamido)-5-nitro-2′-chlorobenzophenone, Clonazepam Impurity 3 |

| CAS Number | 180854-85-7 |

| Molecular Formula | C₁₅H₁₀Cl₂N₂O₄ |

| Molecular Weight | 353.16 g/mol |

Analytical Methods

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely used technique for the routine quantification of this compound. For higher sensitivity and selectivity, especially in complex matrices or for trace-level analysis, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.

High-Performance Liquid Chromatography (HPLC-UV)

This protocol is adapted from a method for a structurally similar compound, 2-Bromo-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide, and is suitable for the quantification of the target chloro-analog.[4]

Experimental Protocol

1. Instrumentation and Materials:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Reference standard of this compound

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or Formic acid (for mobile phase adjustment)

2. Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and water. For Mass-Spec compatibility, formic acid should be used instead of phosphoric acid.[4]

-

Initial conditions may start with a lower concentration of acetonitrile (e.g., 40%) and gradually increase.

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: Determined by UV scan of the reference standard (typically in the range of 254-320 nm).

-

Injection Volume: 10 µL

3. Standard and Sample Preparation:

-

Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of acetonitrile.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Solution: Accurately weigh and dissolve the sample containing the analyte in the mobile phase to achieve a concentration within the calibration range.

4. Data Analysis:

-

Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Quantitative Data Summary (Expected Performance)

| Parameter | Expected Value |

| Linearity (r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (% RSD) | ≤ 2.0% |

| Limit of Detection (LOD) | To be determined experimentally (typically ng/mL range) |

| Limit of Quantification (LOQ) | To be determined experimentally (typically ng/mL range) |

Logical Workflow for Analytical Method Development

Caption: Workflow for the development and validation of an analytical method for this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For enhanced sensitivity and specificity, particularly in complex biological matrices, an LC-MS/MS method is recommended.

Experimental Protocol

1. Instrumentation and Materials:

-

LC-MS/MS system (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source

-

UPLC/HPLC system

-

Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

-

Reference standard of this compound

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

2. LC Conditions:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, followed by a re-equilibration step.

-

Flow Rate: 0.3 - 0.5 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

3. MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM):

-

The precursor ion will be the [M+H]⁺ adduct of the analyte.

-

Collision-induced dissociation (CID) will be used to generate product ions. Specific precursor/product ion transitions need to be optimized by infusing the standard solution.

-

-

Gas Temperatures and Flow Rates: To be optimized for the specific instrument.

4. Standard and Sample Preparation:

-

Similar to the HPLC method, but with dilutions made in LC-MS grade solvents. For analysis in biological matrices, a sample extraction step (e.g., protein precipitation or solid-phase extraction) is necessary.

Quantitative Data Summary (Expected Performance)

| Parameter | Expected Value |

| Linearity (r²) | ≥ 0.995 |

| Accuracy (% Recovery) | 85 - 115% |

| Precision (% RSD) | ≤ 15% |

| Limit of Detection (LOD) | To be determined experimentally (typically pg/mL range) |

| Limit of Quantification (LOQ) | To be determined experimentally (typically pg/mL range) |

Experimental Workflow Diagram

Caption: A generalized experimental workflow for the chromatographic analysis of this compound.

References

- 1. 2-Chloro-N-(2-(2-Chlorobenzoyl)-4-Nitrophenyl)-Acetamide - SRIRAMCHEM [sriramchem.com]

- 2. 2-Chloro-N-(2-(2-Chlorobenzoyl)-4-Nitrophenyl)-Acetamide - CAS - 180854-85-7 | Axios Research [axios-research.com]

- 3. benchchem.com [benchchem.com]

- 4. Separation of 2-Bromo-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Application Note: Quantitative Analysis of 2-(2-Chloroacetamido)-5-nitro-2′-chlorobenzophenone using Reverse-Phase HPLC

This application note describes a robust and accurate reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2-(2-Chloroacetamido)-5-nitro-2′-chlorobenzophenone. This compound is a critical intermediate in the synthesis of various pharmaceuticals, and its precise quantification is essential for quality control and process monitoring. The method utilizes a C18 stationary phase with a buffered acetonitrile-water mobile phase and UV detection, ensuring reliable and reproducible results for researchers, scientists, and drug development professionals.

Introduction

2-(2-Chloroacetamido)-5-nitro-2′-chlorobenzophenone is a key building block in organic synthesis, particularly in the pharmaceutical industry. Accurate analytical methods are crucial for assessing the purity of starting materials, monitoring reaction progress, and ensuring the quality of the final active pharmaceutical ingredients. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds.[1] This document provides a detailed protocol for the HPLC analysis of 2-(2-Chloroacetamido)-5-nitro-2′-chlorobenzophenone.

Experimental

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV-Vis detector.

-

Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Data Acquisition and Processing: Chromatography Data Station (CDS) software.

-

Solvents: HPLC grade acetonitrile and water.

-

Reagents: Phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid can be used as an alternative.[1][2]

-

Standard: A certified reference standard of 2-(2-Chloroacetamido)-5-nitro-2′-chlorobenzophenone.

Chromatographic Conditions

The optimized chromatographic conditions for the analysis of 2-(2-Chloroacetamido)-5-nitro-2′-chlorobenzophenone are summarized in the table below.

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | Ambient |

| Detection Wavelength | 254 nm |

| Run Time | 10 minutes |

Preparation of Solutions

Mobile Phase Preparation: To prepare 1 L of the aqueous component, add 1.0 mL of phosphoric acid to 999 mL of HPLC grade water and mix thoroughly. The mobile phase is a mixture of this acidified water and acetonitrile. For a 60:40 (v/v) ratio, mix 600 mL of acetonitrile with 400 mL of the acidified water. Degas the mobile phase using a suitable method such as sonication or vacuum filtration before use.[1]

Standard Solution Preparation:

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of the 2-(2-Chloroacetamido)-5-nitro-2′-chlorobenzophenone reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[1]

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[1]

Sample Preparation: Accurately weigh a sample containing 2-(2-Chloroacetamido)-5-nitro-2′-chlorobenzophenone and dissolve it in the mobile phase to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Method Validation Parameters

The developed method should be validated according to ICH guidelines. Key validation parameters are summarized below.

| Parameter | Acceptance Criteria |

| Linearity (R²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | ≤ 2.0% |

| Limit of Detection (LOD) | To be determined experimentally |

| Limit of Quantification (LOQ) | To be determined experimentally |

Quantification

Construct a calibration curve by injecting the working standard solutions and plotting the peak area against the concentration. Inject the prepared sample solutions. The concentration of 2-(2-Chloroacetamido)-5-nitro-2′-chlorobenzophenone in the samples can be determined from the calibration curve using the peak areas obtained.[1]

Experimental Workflow